molecular formula C11H12ClNO B5005089 2-chloro-N-cyclopropyl-4-methylbenzamide

2-chloro-N-cyclopropyl-4-methylbenzamide

Cat. No.: B5005089
M. Wt: 209.67 g/mol
InChI Key: CPVVVGXZHMVFKS-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the class of N-cyclopropyl benzamides, a structure known to be a key pharmacophore in the development of bioactive molecules. For instance, analogous compounds featuring the N-cyclopropyl benzamide moiety have been explored as potent inverse agonists and antagonists for the Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism and disposition . This suggests potential research applications for this compound in the study of hepatic metabolism, gene regulation, and drug-drug interactions. The structural core of this molecule is also observed in other research contexts. Similar scaffolds are found in inhibitors targeting kinases like ULK1/2, which are key regulators of autophagy, indicating its potential utility in cancer research, particularly for investigating triple-negative breast cancer (TNBC) . The specific substitution pattern with chlorine and methyl groups on the benzamide ring allows researchers to fine-tune the compound's steric and electronic properties, which is critical for structure-activity relationship (SAR) studies during lead optimization . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-2-5-9(10(12)6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVVVGXZHMVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-chloro-N-cyclopropyl-4-methylbenzamide and structurally related benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties
This compound C₁₆H₁₄ClN₃O₂ 315.76 2-Cl, 4-CH₃, N-cyclopropyl Not reported High lipophilicity (cyclopropyl group); potential CNS activity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 4-Cl (phenyl), 2-OCH₃, 4-CH₃ Not reported Fluorescent properties; methoxy enhances solubility in polar solvents
Glibenclamide C₁₂H₁₅ClN₃O₃ 284.72 2-OCH₃, 5-Cl, N-(2-phenylethyl) 170–172 Antidiabetic agent; phenylethyl group improves binding to sulfonylurea receptors
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide C₁₄H₁₀Cl₂INO₃S 490.11 2-Cl, 4-SO₂CH₃, N-(4-Cl-3-I-phenyl) Not reported High molecular weight (iodine); methylsulfonyl enhances acidity and reactivity
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide C₂₇H₂₉ClN₂O₃ 464.98 4-Cl (benzyl), 4-OCH₃ (phenyl), N-propyl, 4-CH₃ 142.9–143.4 Complex Ugi-derived structure; moderate polarity (logP 0.7)

Key Observations :

  • Molecular Weight : The iodine-substituted analog () has a significantly higher molecular weight (490.11 g/mol), which may limit bioavailability compared to lighter analogs like Glibenclamide (284.72 g/mol) .
  • Synthetic Complexity : Multi-component reactions (e.g., ) yield structurally complex analogs but with moderate yields (65% in ), whereas simpler benzamides () may be synthesized more efficiently .

Spectroscopic and Functional Differences

  • NMR Profiles: The target compound’s pyridine ring () would produce distinct aromatic signals compared to purely benzenoid analogs (e.g., ). For instance, the methoxy group in ’s compound generates a singlet at δ ~3.8 ppm in ¹H NMR, whereas cyclopropyl protons resonate near δ ~1.0–1.5 ppm .
  • Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to its conjugated electron-donating methoxy group, a feature absent in non-fluorescent analogs like Glibenclamide .
  • IR Spectroscopy : Sulfonyl () and carbonyl () groups show strong absorptions at ~1350 cm⁻¹ (S=O) and ~1650 cm⁻¹ (C=O), respectively .

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